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Compound of Interest

Compound Name: AZD6370

Cat. No.: B1666226 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel glucokinase activator, AZD6370,

against established therapeutic classes for type 2 diabetes (T2DM). The following sections

detail the mechanism of action, comparative efficacy, and safety profiles, supported by

experimental data and protocols.

Mechanism of Action: A Novel Approach to
Glycemic Control
AZD6370 is a glucokinase activator (GKA). Glucokinase (GK) is a key enzyme that acts as a

glucose sensor in pancreatic β-cells and hepatocytes.[1][2] By activating GK, AZD6370
enhances glucose sensing, leading to increased insulin secretion from pancreatic β-cells and

increased glucose uptake and glycogen synthesis in the liver.[3] This dual action targets two

key pathological defects in T2DM.

In contrast, current diabetes therapies employ a variety of mechanisms to lower blood glucose:

Metformin (Biguanide): Primarily decreases hepatic glucose production and improves insulin

sensitivity in peripheral tissues.[4][5]

Sulfonylureas: Stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive

potassium (K-ATP) channels.
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Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Increase the levels of incretin hormones (GLP-1

and GIP), which in turn stimulate glucose-dependent insulin secretion and suppress

glucagon secretion.[6][7][8]

Sodium-Glucose Cotransporter-2 (SGLT-2) Inhibitors: Inhibit glucose reabsorption in the

kidneys, leading to increased urinary glucose excretion.[9][10]

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: Mimic the action of the incretin

hormone GLP-1, stimulating glucose-dependent insulin secretion, suppressing glucagon

secretion, slowing gastric emptying, and promoting satiety.[11][12][13]

Comparative Efficacy and Safety
The following tables summarize the quantitative data on the efficacy and safety of AZD6370
compared to standard-of-care diabetes therapies. Data for AZD6370 is derived from a placebo-

controlled study in T2DM patients, while data for other drug classes are from meta-analyses

and large clinical trials.

Table 1: Comparative Efficacy of AZD6370 and Current Diabetes Therapies
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Drug Class Agent(s)

HbA1c
Reduction
(Placebo-
Adjusted)

Fasting
Plasma
Glucose (FPG)
Reduction

Body Weight
Change

Glucokinase

Activator
AZD6370

Dose-dependent

reduction

(specific

percentage not

available)

Up to 30%

reduction vs.

placebo

Not reported

Biguanide Metformin
~1.0-2.0%[14]

[15]

Significant

reduction

Neutral or

modest weight

loss[5]

Sulfonylureas
Glibenclamide,

Glimepiride, etc.
~1.0-2.0%

Significant

reduction
Weight gain

DPP-4 Inhibitors
Sitagliptin,

Vildagliptin, etc.
~0.5-1.0%[7] Modest reduction Weight neutral[7]

SGLT-2 Inhibitors

Canagliflozin,

Dapagliflozin,

etc.

~0.6-1.2%[9][16]
Significant

reduction

Weight loss (~2-

3 kg)[9][17]

GLP-1 Receptor

Agonists

Liraglutide,

Semaglutide, etc.
~1.0-1.8%[11]

Significant

reduction

Significant

weight loss[11]

[12]

Table 2: Comparative Safety of AZD6370 and Current Diabetes Therapies
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Drug Class Primary Safety Concerns

Glucokinase Activator Hypoglycemia (at higher doses without food)

Biguanide
Gastrointestinal side effects (e.g., diarrhea,

nausea), lactic acidosis (rare)[5]

Sulfonylureas
Hypoglycemia (higher risk with long-acting

agents), weight gain[18][19][20][21]

DPP-4 Inhibitors
Generally well-tolerated; potential risk of

pancreatitis and heart failure[6][22]

SGLT-2 Inhibitors
Genitourinary infections, diabetic ketoacidosis

(rare), volume depletion

GLP-1 Receptor Agonists

Gastrointestinal side effects (e.g., nausea,

vomiting, diarrhea), potential risk of pancreatitis

and thyroid C-cell tumors (observed in rodents)

Experimental Protocols
AZD6370 Clinical Trial in T2DM Patients (Based on
NCT00690287)
This was a two-part, randomized, single-blind, placebo-controlled, Phase I study to evaluate

the pharmacodynamics, pharmacokinetics, and safety of AZD6370 in patients with T2DM.

Part A: Single Ascending Dose

Participants: Patients with T2DM treated with diet and exercise or a stable dose of

metformin.

Intervention: Patients received a single oral dose of AZD6370 (20, 60, or 180 mg) or placebo

in either a fasted or fed state.

Key Assessments:

Pharmacodynamics: Plasma glucose, insulin, and C-peptide levels were measured at

regular intervals to assess the effect on glycemic control and insulin secretion. An Oral
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Glucose Tolerance Test (OGTT) was performed.

Pharmacokinetics: Blood samples were collected to determine the absorption, distribution,

metabolism, and excretion of AZD6370.

Safety: Adverse events were monitored throughout the study.

Part B: Multiple Dosing

Participants: A separate cohort of T2DM patients.

Intervention: Patients received a total daily dose of 180 mg of AZD6370, administered as a

single dose, two divided doses, or four divided doses, or placebo.

Key Assessments: Similar to Part A, with a focus on evaluating the 24-hour glucose profile

under different dosing regimens.

Oral Glucose Tolerance Test (OGTT) Protocol
The OGTT is a standardized procedure to assess glucose metabolism.[23][24][25][26][27]

Preparation: Patients are instructed to maintain a normal carbohydrate diet (at least 150

grams per day) for three days prior to the test and to fast for at least 8 hours overnight before

the test.[24][27]

Procedure:

A baseline (fasting) blood sample is drawn.

The patient drinks a solution containing 75 grams of glucose dissolved in water within 5

minutes.[24][26]

Blood samples are drawn at specified intervals (e.g., 30, 60, 90, and 120 minutes) after

the glucose load to measure plasma glucose and insulin levels.[26]

Interpretation: The glucose and insulin responses over the 2-hour period provide insights into

glucose tolerance and insulin sensitivity.
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Signaling Pathway and Experimental Workflow
Diagrams
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Caption: Mechanism of action of AZD6370 in pancreatic β-cells and hepatocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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